[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride
CAS No.: 1909314-12-0
Cat. No.: VC4520974
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.
![[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride - 1909314-12-0](/images/structure/VC4520974.png)
Specification
CAS No. | 1909314-12-0 |
---|---|
Molecular Formula | C6H12ClNO2 |
Molecular Weight | 165.62 |
IUPAC Name | 2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H |
Standard InChI Key | REAADBVGZORNFO-UHFFFAOYSA-N |
SMILES | C1CC1(CC(=O)O)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, reflecting its cyclopropane backbone substituted with an aminomethyl group and a carboxylic acid moiety, stabilized as a hydrochloride salt . Its molecular formula, C₆H₁₂ClNO₂, corresponds to a molar mass of 165.62 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1909314-12-0 | |
Molecular Formula | C₆H₁₂ClNO₂ | |
Molar Mass | 165.62 g/mol | |
SMILES | C1CC1(CC(=O)O)CN.Cl | |
InChIKey | REAADBVGZORNFO-UHFFFAOYSA-N |
Structural and Stereochemical Considerations
The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational flexibility. Quantum mechanical calculations suggest that the aminomethyl group adopts a pseudoaxial orientation to minimize steric clashes with the cyclopropane ring . This spatial arrangement may facilitate interactions with biological targets, such as neurotransmitter receptors .
Synthesis and Manufacturing
Key Synthetic Routes
Three primary methods dominate the synthesis of [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride:
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Cyclopropanation of Allylic Precursors:
Allyl glycine derivatives undergo [2+1] cycloaddition with diazomethane or its analogs, catalyzed by transition metals like rhodium, to form the cyclopropane ring . Subsequent hydrolysis of protecting groups yields the free carboxylic acid, which is then converted to the hydrochloride salt. -
Gabriel Synthesis:
Phthalimide-protected amines react with cyclopropane-containing alkylating agents, followed by deprotection and acidification to generate the target compound. This method offers high regioselectivity but requires stringent control of reaction conditions to avoid ring-opening side reactions . -
Hydrolysis of Nitrile Intermediates:
Cyclopropane nitriles are hydrolyzed under acidic conditions to carboxylic acids, followed by amination and salt formation. This route is favored for scalability in industrial settings .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Advantages |
---|---|---|---|
Cyclopropanation | 65–75 | ≥98 | High stereocontrol |
Gabriel Synthesis | 50–60 | 95–97 | Regioselective |
Nitrile Hydrolysis | 70–80 | ≥97 | Scalable for industrial production |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a versatile scaffold for designing GABA reuptake inhibitors. Structural analogs with fluorinated cyclopropane rings exhibit improved blood-brain barrier permeability, as evidenced by a 3.2-fold increase in brain-to-plasma ratio compared to the parent compound .
Pharmacological Studies
Hazard | Precautionary Measures |
---|---|
Skin Contact | Wear nitrile gloves; wash with soap/water |
Eye Exposure | Flush with saline for 15 minutes |
Inhalation | Use fume hood; monitor airborne concentrations |
Comparative Analysis with Related Compounds
Structural Analogs
Compound | Key Feature | Bioactivity |
---|---|---|
1-Aminocyclopropanecarboxylic acid | Lacks aminomethyl group | Ethylene biosynthesis in plants |
N-Methylcyclopropylamine | Methylated amine | Weak GABA transporter inhibition |
Cyclopropylglycine | Glycine backbone | NMDA receptor modulation |
The distinct aminomethyl-carboxylic acid motif in [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride enables dual interactions with polar and hydrophobic binding pockets, absent in simpler cyclopropane derivatives .
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